2-Bromobenzylamine

Descripción general

Descripción

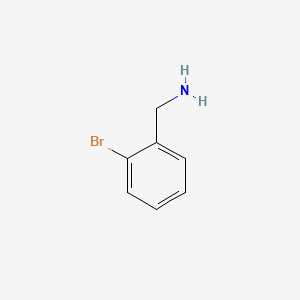

2-Bromobenzylamine is an organic compound with the molecular formula C7H8BrN. It consists of a benzene ring substituted with a bromine atom and a methanamine group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromobenzylamine can be synthesized through several methods. One common approach involves the bromination of benzylamine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form 2-bromobenzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, solvents like ethanol or water.

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran.

Major Products:

Substitution: Various substituted benzylamines.

Oxidation: Imines, nitriles.

Reduction: 2-Bromobenzyl alcohol.

Aplicaciones Científicas De Investigación

2-Bromobenzylamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromobenzylamine involves its interaction with various molecular targets. For example, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its use, such as in enzyme studies or drug development.

Comparación Con Compuestos Similares

2-Bromobenzonitrile: Similar structure but with a nitrile group instead of an amine group.

2-Bromophenethylamine: Similar structure but with an ethylamine group instead of a methanamine group.

2-Chlorobenzylamine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 2-Bromobenzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its bromine atom and amine group make it a versatile intermediate for various chemical transformations, distinguishing it from other similar compounds.

Actividad Biológica

2-Bromobenzylamine is an organic compound that has garnered attention in various fields of biological research due to its significant biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant studies that highlight its effects.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom attached to the benzyl group, which influences its reactivity and biological properties. The synthesis of this compound typically involves the bromination of benzylamine or the direct reaction of bromobenzene with amine derivatives.

A notable synthetic route involves the use of directed ortho-metalation chemistry, which allows for the selective introduction of deuterium labels into the compound for tracing biological pathways .

The biological activity of this compound can be attributed to its interactions with various neurotransmitter systems. It is particularly noted for its role as a neurotoxin, specifically in the form of DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), which selectively depletes noradrenaline (NA) levels in the central nervous system.

Noradrenergic System Modulation

Research demonstrates that DSP4 significantly reduces NA concentrations in experimental models, leading to various physiological effects. For instance, studies on kittens showed that systemic administration of DSP4 resulted in NA depletion ranging from 25% to 98%, affecting visual processing and ocular dominance plasticity .

Biological Activity and Effects

The following table summarizes key findings related to the biological activity of this compound and its derivative DSP4:

Case Studies

- Visual Cortex Development : In a study involving kittens, DSP4 was administered to investigate its effect on ocular dominance shifts during monocular deprivation. The findings indicated that while NA depletion occurred, it did not prevent the expected changes in ocular dominance, suggesting complex interactions between NA levels and visual processing .

- Cognitive Function : Another study assessed the impact of DSP4 on attention in rats. The results indicated that DSP4 administration led to significant impairments in attention-related tasks, underscoring the role of noradrenergic signaling in cognitive functions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromobenzylamine, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : this compound is commonly synthesized via tandem amination-reduction of 2-bromobenzonitrile using reagents like lithium dimethylaminoborohydride. Optimization involves adjusting reaction temperature (lower temperatures reduce side reactions), stoichiometry of reducing agents, and reaction time. By-products such as unreacted nitrile or over-reduced species can be minimized by monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS . Characterization via H NMR (e.g., δ ~3.8 ppm for benzylic -CH-NH) and FT-IR (N-H stretches at ~3300 cm) is critical to confirm purity .

Q. How should researchers validate the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Purity validation requires a combination of techniques:

- HPLC with UV detection (λ = 254 nm) to quantify organic impurities.

- Elemental analysis (C, H, N, Br) to confirm stoichiometric composition.

- Melting point determination (literature range: 225–230°C for the hydrochloride salt) to assess crystalline consistency .

Cross-referencing with spectral databases (e.g., SciFinder) ensures alignment with published data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.

- Store in airtight containers away from oxidizers; monitor for decomposition (e.g., HBr release under heat).

- Emergency protocols should include neutralization of spills with inert absorbents (e.g., vermiculite) and immediate ventilation .

Advanced Research Questions

Q. Why do certain synthetic routes for this compound yield competing amination vs. reduction products, and how can selectivity be controlled?

- Methodological Answer : The reactivity of aryl halides in nucleophilic aromatic substitution (SAr) influences product distribution. Bromine’s lower leaving-group ability compared to fluorine often results in incomplete amination, favoring reduction pathways. Selectivity can be enhanced by:

- Using bulky ligands or polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Introducing catalytic palladium systems to mediate cross-coupling prior to reduction .

Kinetic studies via in situ IR or B NMR can track intermediate formation .

Q. How do electronic effects of the bromine substituent influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electron-withdrawing effect activates the benzylamine for electrophilic substitution but deactivates the aromatic ring for SAr. Researchers should:

- Compare Hammett σ values to predict substituent effects on reaction rates.

- Employ computational methods (DFT calculations) to map electron density distributions and identify reactive sites .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or trace moisture. To address this:

- Conduct controlled solubility tests in degassed solvents (e.g., DCM, ethanol) under inert atmospheres.

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Scoping reviews of literature (e.g., systematic comparison using PRISMA frameworks) can contextualize conflicting data .

Q. How can researchers design experiments to probe this compound’s role as a ligand or intermediate in organometallic catalysis?

- Methodological Answer :

- Coordination studies : Titrate this compound with metal precursors (e.g., Pd(OAc)) and monitor via UV-Vis or H NMR shift analysis.

- Catalytic screening : Test activity in Suzuki-Miyaura couplings using aryl halides; compare turnover frequencies (TOF) with alternative ligands .

- X-ray crystallography of metal complexes can elucidate binding modes .

Q. What methodologies are recommended for tracing isotopic labeling (e.g., N) in this compound during metabolic or mechanistic studies?

- Methodological Answer :

Propiedades

IUPAC Name |

(2-bromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYASZMZIBFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318983 | |

| Record name | 2-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3959-05-5 | |

| Record name | 3959-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.